molecular formula C13H18N4 B11874481 5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine

5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B11874481
M. Wt: 230.31 g/mol
InChI Key: WVFODEVWWHDQPU-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a piperidine ring fused to an imidazo[4,5-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and imidazo[4,5-b]pyridine moieties makes it a versatile scaffold for drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[4,5-b]pyridine core, which is then further functionalized to introduce the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall production.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a particular kinase, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the combination of piperidine and imidazo[4,5-b]pyridine moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

5,7-dimethyl-2-piperidin-4-yl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H18N4/c1-8-7-9(2)15-13-11(8)16-12(17-13)10-3-5-14-6-4-10/h7,10,14H,3-6H2,1-2H3,(H,15,16,17)

InChI Key

WVFODEVWWHDQPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1NC(=N2)C3CCNCC3)C

Origin of Product

United States

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